molecular formula C11H14N2O5S B13004686 1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid

1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid

Cat. No.: B13004686
M. Wt: 286.31 g/mol
InChI Key: QEGNFQFRKMRLOF-UHFFFAOYSA-N
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Description

1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, a sulfonyl group, and a carboxylic acid group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include various acids, bases, and solvents such as tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses .

Biological Activity

1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, as well as its interactions with specific molecular targets.

Chemical Structure and Properties

The compound's structure includes a piperidine ring, a sulfonyl group, and a carboxylic acid group, contributing to its unique chemical behavior. Its molecular formula is C12H16N2O5S, with a molecular weight of 300.33 g/mol. The presence of these functional groups is crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance, in vitro assays using A549 human lung adenocarcinoma cells demonstrated that various derivatives showed structure-dependent anticancer activity.

Compound Post-Treatment Viability (%) Remarks
Original Compound78 - 86Weak anticancer activity
Hydrazone Derivative64Enhanced activity
4-Dimethylamino Phenyl Substitution66Most potent activity

These findings suggest that modifications to the compound's structure can enhance its efficacy against cancer cells while maintaining lower toxicity towards non-cancerous cells .

Antimicrobial Activity

The antimicrobial potential of the compound has also been investigated. It has been tested against multidrug-resistant pathogens such as Klebsiella pneumoniae and Staphylococcus aureus. Preliminary results indicate that derivatives of this compound may inhibit the growth of these pathogens, suggesting potential applications in treating infections caused by resistant strains .

The mechanisms through which the compound exerts its biological effects are still being elucidated. Initial studies suggest that it may interact with specific enzymes or receptors involved in disease pathways. For example, compounds with similar structures have been shown to inhibit enzymes linked to cancer progression and inflammation . The binding affinities and specific interactions with molecular targets are areas of ongoing research.

Case Studies

  • Anticancer Study : In a controlled study, derivatives of the compound were tested for their ability to reduce cell viability in A549 cells. The results indicated that certain structural modifications significantly improved anticancer efficacy while minimizing cytotoxicity towards healthy cells .
  • Antimicrobial Screening : A series of tests were conducted against various bacterial strains, revealing that some derivatives displayed potent antimicrobial activity, particularly against resistant strains. This positions the compound as a candidate for further development in antimicrobial therapies .

Properties

Molecular Formula

C11H14N2O5S

Molecular Weight

286.31 g/mol

IUPAC Name

1-[(2-oxo-1H-pyridin-3-yl)sulfonyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C11H14N2O5S/c14-10-9(4-1-5-12-10)19(17,18)13-6-2-3-8(7-13)11(15)16/h1,4-5,8H,2-3,6-7H2,(H,12,14)(H,15,16)

InChI Key

QEGNFQFRKMRLOF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CNC2=O)C(=O)O

Origin of Product

United States

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